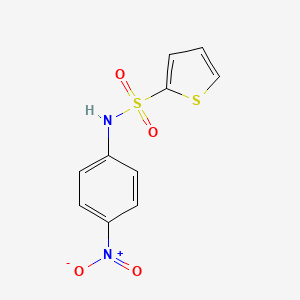

N-(4-nitrophenyl)thiophene-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S2/c13-12(14)9-5-3-8(4-6-9)11-18(15,16)10-2-1-7-17-10/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRMJNJFECLOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386724 | |

| Record name | N-(4-nitrophenyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53442-39-0 | |

| Record name | N-(4-nitrophenyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Sulfonamide and Thiophene Scaffolds in Modern Medicinal Chemistry

The foundational elements of N-(4-nitrophenyl)thiophene-2-sulfonamide, the sulfonamide and thiophene (B33073) scaffolds, are considered "privileged structures" in drug discovery. This designation is due to their recurring presence in a multitude of biologically active compounds and FDA-approved drugs.

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry. Historically, sulfonamide-containing drugs were the first systemic antibiotics to be widely used, revolutionizing medicine. ijpsonline.com Beyond their antibacterial properties, sulfonamides exhibit a vast array of pharmacological activities. ijpsonline.comresearchgate.net They are integral to drugs used as diuretics, hypoglycemics, anti-inflammatory agents, and treatments for glaucoma. ijpsonline.com In contemporary research, the sulfonamide moiety is extensively explored for its potential as an anticancer agent and as a potent inhibitor of various enzymes, notably carbonic anhydrases. researchgate.netmdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Nitrophenyl Thiophene 2 Sulfonamide

X-ray Crystallographic Analysis and Solid-State Molecular Architecture

Comprehensive searches for the crystal structure of N-(4-nitrophenyl)thiophene-2-sulfonamide did not yield specific results. Typically, an X-ray crystallographic analysis would provide precise insights into the solid-state architecture of the molecule. This would involve the determination of its crystal system and space group, a detailed analysis of its molecular conformation, including critical dihedral angles, and a thorough investigation of the intermolecular forces that govern its crystal packing.

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group of this compound is not available in the public domain. This fundamental crystallographic data is a prerequisite for a complete structural description.

Analysis of Molecular Conformations and Dihedral Angles within the Crystal Lattice

Without experimental crystallographic data, a definitive analysis of the molecular conformation and the dihedral angles of this compound in the solid state is not possible. Such an analysis would typically describe the spatial arrangement of the thiophene (B33073) and nitrophenyl rings relative to the sulfonamide bridge.

Investigation of Intermolecular Interactions and Supramolecular Aggregates in Crystalline Forms

A detailed investigation into the non-covalent interactions, which are crucial for understanding the supramolecular chemistry of this compound, is contingent on the availability of its crystal structure.

While the molecular structure of this compound suggests the potential for hydrogen bonding, particularly involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl and nitro groups, the specific nature and geometry of these interactions in the crystalline state have not been reported.

The aromatic nature of the thiophene and nitrophenyl rings indicates the possibility of π-π stacking interactions contributing to the crystal packing. However, without crystallographic data, the presence and characteristics of such interactions remain speculative.

Hirshfeld Surface and Fingerprint Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts in a crystal, has not been performed for this compound, as this analysis requires the input of crystallographic information files (CIF).

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of novel chemical entities. For this compound, a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), provides a comprehensive understanding of its atomic connectivity, functional groups, electronic properties, and molecular integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C Chemical Shift Analysis and Proton Signal Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiophene ring, the nitrophenyl ring, and the sulfonamide N-H group. The protons on the 4-nitrophenyl ring typically appear as a pair of doublets (an A₂B₂ system) due to the strong electron-withdrawing effect of the nitro group. Protons ortho to the nitro group are significantly deshielded and appear further downfield compared to the protons meta to it. The protons of the thiophene-2-sulfonyl moiety also exhibit characteristic shifts in the aromatic region. mdpi.com The sulfonamide proton (SO₂NH) is anticipated to appear as a broad singlet at a downfield chemical shift, often in the range of 8.0-11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.govrsc.org

¹³C NMR Analysis: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Aromatic carbons generally resonate between 110 and 160 ppm. rsc.org The carbon atoms of the 4-nitrophenyl ring will show distinct chemical shifts; the carbon atom directly attached to the nitro group (C-NO₂) is expected to be significantly deshielded. Similarly, the carbons in the thiophene ring will have characteristic shifts influenced by the sulfur atom and the sulfonamide substituent. oregonstate.educhemicalbook.com The carbon attached to the sulfonamide group on the phenyl ring (C-N) and the carbon attached to the sulfonamide on the thiophene ring (C-S) will also have specific resonance signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene-H (3,4,5 positions) | 7.1 - 7.9 | Multiplet (m) |

| Nitrophenyl-H (ortho to -NH) | 7.3 - 7.6 | Doublet (d) |

| Nitrophenyl-H (ortho to -NO₂) | 8.1 - 8.4 | Doublet (d) |

| Sulfonamide N-H | ~10.5 | Singlet (s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene Ring Carbons | 125 - 140 |

| Nitrophenyl Ring Carbons | 118 - 150 |

| C-S (Thiophene) | ~140 |

| C-N (Nitrophenyl) | ~145 |

| C-NO₂ (Nitrophenyl) | ~148 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy: Analysis of Characteristic Vibrational Modes (e.g., S-N stretching)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound will display several characteristic absorption bands confirming its structure. The sulfonamide group (-SO₂NH-) gives rise to strong and distinct peaks. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1335 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.netresearchgate.net The stretching vibration of the S-N bond, a key linkage in the molecule, is expected to appear in the 930-890 cm⁻¹ region. nih.gov The N-H stretching of the sulfonamide group is typically seen as a sharp band around 3350-3250 cm⁻¹. primescholars.com

Furthermore, the presence of the nitro group (-NO₂) is confirmed by strong asymmetric and symmetric stretching bands, which generally appear near 1550-1500 cm⁻¹ and 1390-1300 cm⁻¹, respectively. The aromatic rings (thiophene and nitrophenyl) will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. primescholars.com

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Sulfonamide) | 3350 - 3250 | Medium-Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Symmetric NO₂ Stretch | 1390 - 1300 | Strong |

| Asymmetric SO₂ Stretch | 1370 - 1335 | Strong |

| Symmetric SO₂ Stretch | 1160 - 1140 | Strong |

| S-N Stretch | 930 - 890 | Medium |

| C-S Stretch (Thiophene) | 710 - 640 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Elucidation of Electronic Transitions (e.g., π-π and n-π transitions of moieties)**

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is characterized by electronic transitions originating from its chromophoric moieties: the 4-nitrophenyl group and the thiophene ring. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions, which are characteristic of conjugated aromatic systems. These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals.

Additionally, n → π* transitions are possible due to the presence of heteroatoms (N, O, S) with non-bonding electrons (lone pairs). These transitions, which involve promoting a non-bonding electron to a π* antibonding orbital, are typically weaker in intensity than π → π* transitions. For a related compound, ({4-nitrophenyl}sulfonyl)tryptophan, major transitions observed around 295 nm were attributed to a combination of the n–π* transition of the sulfonamide moiety and the π-π* transition of the 4-nitrophenyl moiety. nih.gov Similar absorption patterns are expected for the title compound.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Moiety | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π | Thiophene Ring | ~230 - 260 |

| π → π | Nitrophenyl Ring | ~260 - 300 |

| n → π* | -NO₂, -SO₂- | ~300 - 400 |

Mass Spectrometry: Confirmation of Molecular Integrity and Composition

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₁₀H₈N₂O₄S₂), high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass, confirming its elemental composition. The monoisotopic mass of the compound is 283.99255 Da. uni.lu In electrospray ionization (ESI), a common soft ionization technique, the compound is typically observed as a protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The detection of these ions at their calculated m/z values provides definitive confirmation of the compound's molecular integrity.

Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) can further probe the structure by fragmenting the molecular ion. Common fragmentation pathways for aromatic sulfonamides include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). nih.govresearchgate.netnih.gov This fragmentation pattern provides additional evidence for the proposed structure.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₄S₂ |

| Monoisotopic Mass | 283.99255 Da |

| m/z for [M+H]⁺ | 284.99983 |

| m/z for [M+Na]⁺ | 306.98177 |

| m/z for [M-H]⁻ | 282.98527 |

Computational Chemistry and Theoretical Investigations of N 4 Nitrophenyl Thiophene 2 Sulfonamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of sulfonamide derivatives due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations allow for the detailed exploration of a molecule's geometric, electronic, and spectroscopic properties. These theoretical investigations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) or 6-31G(d,p), to solve the quantum mechanical equations that describe the electronic system. nih.govsci-hub.senih.gov

The first step in the theoretical investigation of N-(4-nitrophenyl)thiophene-2-sulfonamide is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization yields crucial data on bond lengths, bond angles, and dihedral (torsion) angles. nih.govsemanticscholar.org

Table 1: Predicted Geometrical Parameters for Sulfonamide-type Molecules Based on DFT Calculations Note: The following data is derived from computational studies on analogous sulfonamide structures and serves as a representative example of typical theoretical findings.

| Parameter | Bond | Typical Calculated Bond Length (Å) |

| Bond Lengths | S=O | 1.45 - 1.46 |

| S-N | 1.62 - 1.68 | |

| S-C (thiophene) | 1.73 - 1.75 | |

| Bond Angles | O=S=O | 120.5° - 123.1° |

| O=S-N | 105.0° - 111.3° | |

| Data sourced from studies on similar sulfonamide derivatives. semanticscholar.orgmdpi.com |

The electronic properties of this compound are primarily described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating a higher potential for intramolecular charge transfer (ICT). nih.govresearchgate.net In a typical analysis of a molecule like this compound, the HOMO is expected to be localized over the more electron-rich thiophene (B33073) ring and parts of the sulfonamide bridge. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing 4-nitrophenyl group. researchgate.netscispace.com This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor systems and is fundamental to their optical and electronic properties. The calculated HOMO and LUMO energies demonstrate that charge transfer occurs within the molecule. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Aromatic Sulfonamides Note: Values are illustrative and derived from computational studies on related compounds.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene Sulfonamide Derivative 1 | -6.91 | -2.26 | 4.65 |

| Thiophene Sulfonamide Derivative 2 | -6.53 | -3.09 | 3.44 |

| 4-Nitrophenyl Sulfonamide Derivative | -7.95 | -3.41 | 4.54 |

| Data sourced from studies on analogous sulfonamide structures. nih.govmdpi.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface would show the most negative potential localized on the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups due to their high electronegativity. nih.govnih.gov These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the most positive potential would be found around the hydrogen atom of the sulfonamide (N-H) group, identifying it as the primary site for nucleophilic attack. The aromatic rings would exhibit intermediate potential. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will engage with biological receptors or other chemical species. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering deep insights into intramolecular interactions. This method quantifies hyperconjugative interactions and charge delocalization by examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. nih.govperiodicodimineralogia.it The stabilization energy (E²) associated with these interactions is calculated using second-order perturbation theory, where a larger E² value indicates a more significant interaction and greater molecular stability. acadpubl.eu

Table 3: Illustrative Second-Order Perturbation Energies (E²) from NBO Analysis of Similar Molecules Note: These examples from related structures show typical donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E² (kcal/mol) |

| LP (O) on Sulfonyl | π* (Aromatic Ring) | > 5.0 |

| LP (N) on Sulfonamide | σ* (S=O) | ~ 2.5 - 4.0 |

| π (Aromatic Ring) | π* (Nitro Group) | > 15.0 |

| Values are representative and conceptual, based on NBO studies of analogous systems. nih.govacadpubl.eu |

A significant strength of DFT is its ability to predict spectroscopic properties that can be directly compared with experimental measurements, thereby validating the computational model. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The computed vibrational modes are often assigned using Potential Energy Distribution (PED) analysis. nih.gov For this compound, characteristic frequencies such as the symmetric and asymmetric stretching of the SO₂ group (typically found between 1125–1330 cm⁻¹), the N-H stretch, and vibrations of the aromatic rings can be calculated. nih.gov Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are commonly scaled by an empirical factor (e.g., 0.9613) to improve agreement with experimental FT-IR and FT-Raman spectra. nih.govsci-hub.se

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for the protons and carbons in the thiophene and nitrophenyl rings, as well as the sulfonamide N-H proton, can be correlated with experimental NMR data. nih.gov While calculations are typically performed on a single molecule in the gas phase, discrepancies with experimental spectra recorded in solution can arise due to solvent effects and intermolecular interactions. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on excitation energies, oscillator strengths, and maximum absorption wavelengths (λ_max). nih.govmdpi.com For this compound, the predicted spectrum would likely show intense absorptions corresponding to π→π* transitions within the aromatic systems and n→π* transitions involving the sulfonamide and nitro groups. nih.govmdpi.com Comparing the theoretical UV-Vis spectrum with the experimental one helps to confirm the nature of the electronic transitions responsible for the molecule's absorption properties. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict the NLO properties of organic molecules. The key to a significant NLO response in organic compounds is often a molecular structure with electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

The this compound structure possesses these features: the thiophene ring can act as part of the π-bridge, the sulfonamide group can modulate electron density, and the nitrophenyl group is a strong electron acceptor. Theoretical studies on related thiophene sulfonamide and nitrophenyl-containing systems support their potential as NLO materials. researchgate.netnih.gov

Investigations into various thiophene sulfonamide derivatives have shown that their hyperpolarizability, a measure of NLO activity, is inversely related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org A smaller HOMO-LUMO gap generally leads to a larger hyperpolarizability and a greater NLO response. researchgate.net For instance, DFT calculations on a series of thiophene sulfonamide derivatives revealed HOMO-LUMO energy gaps in the range of 3.44–4.65 eV, indicating high stability and potential NLO activity. semanticscholar.org The presence of a strong electron-withdrawing nitro group, as seen in this compound, is known to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and enhancing NLO properties. nih.gov

While direct computational data for this compound itself is not extensively detailed in the literature, the principles derived from analogous structures strongly suggest its promise as an NLO material.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for predicting ligand-target interactions and binding affinities. Various derivatives containing the thiophene sulfonamide core have been investigated using this method against several biological targets.

Computational docking studies have explored the binding of this compound analogues with a range of protein targets implicated in different diseases. These studies help elucidate the structural basis for their potential biological activities.

Key biological targets investigated for related thiophene sulfonamide compounds include:

Enoyl Acyl Carrier Protein Reductase (InhA): This enzyme is a target for antitubercular drugs. A series of thiophene sulfonamide derivatives were docked into the active site of InhA (PDB ID: 2NSD), demonstrating their potential as inhibitors. nih.gov

Cyclooxygenase-2 (COX-2): As a key enzyme in inflammation, COX-2 is a major target for anti-inflammatory drugs. A benzothieno[3,2-d]pyrimidin-4-one derivative containing a nitrophenyl group showed strong interactions within the COX-2 active site. nih.gov

BCL-2 Family Proteins: These proteins are crucial regulators of apoptosis (programmed cell death) and are important targets in cancer therapy. Thiazole-thiophene scaffolds have been docked against the anti-apoptotic protein BCL-2 (PDB ID: 2W3L). mdpi.com

E. coli DNA Gyrase: This enzyme is a target for antibacterial agents. A related compound, {(4-nitrophenyl)sulfonyl}tryptophan, was docked against the B subunit of this enzyme (PDB ID: 5MMN). nih.gov

COVID-19 Main Protease (Mpro or 3CLpro): This viral enzyme is essential for replication and is a primary target for antiviral drugs. {(4-nitrophenyl)sulfonyl}tryptophan also showed potential interactions with this protease (PDB ID: 6LU7). nih.gov

Bromodomain-containing protein 4 (BRD4): An epigenetic reader, BRD4 is a target for cancer, particularly acute myeloid leukemia. Sulfonamide derivatives have been studied as potential BRD4 inhibitors (PDB ID: 4BJX). nih.gov

These studies collectively indicate that the thiophene sulfonamide scaffold can be accommodated in diverse protein-binding pockets, suggesting its versatility as a template for designing targeted inhibitors.

The strength of the interaction between a ligand and a protein is quantified by its binding energy or docking score. A more negative value typically indicates a more stable and favorable interaction. Computational studies on thiophene sulfonamide systems have reported promising binding affinities.

| Compound/Derivative Class | Protein Target (PDB ID) | Docking Score / Binding Energy (kcal/mol) |

|---|---|---|

| Thiophene Sulfonamide Derivatives | InhA (2NSD) | -6 to -12 |

| {(4-nitrophenyl)sulfonyl}tryptophan | E. coli DNA Gyrase (5MMN) | -6.37 |

| {(4-nitrophenyl)sulfonyl}tryptophan | COVID-19 Main Protease (6LU7) | -6.35 |

| Thiazole-Thiophene Derivatives | BCL-2 (2W3L) | -5.4 to -6.2 |

For a series of thiophene sulfonamide derivatives targeting the InhA enzyme, docking scores ranged from -6 to -12 kcal/mol, with some compounds showing impressive glide scores greater than 11 kcal/mol. nih.gov In another study, {(4-nitrophenyl)sulfonyl}tryptophan, which shares the 4-nitrophenylsulfonamide moiety, exhibited binding energies of -6.37 kcal/mol and -6.35 kcal/mol against E. coli DNA gyrase and the COVID-19 main protease, respectively. nih.gov Furthermore, thiazole-thiophene compounds docked against a BCL-2 family protein yielded docking scores between -5.4 and -6.2 kcal/mol. mdpi.com

Understanding the specific molecular interactions that stabilize the ligand-protein complex is crucial for rational drug design. Docking studies reveal the key amino acid residues and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

For thiophene sulfonamide systems, the sulfonamide group (–SO2NH–) is a key pharmacophore, frequently participating in hydrogen bonding with polar residues in the protein's active site. nih.gov The aromatic thiophene and nitrophenyl rings are often involved in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and histidine.

| Compound/Derivative Class | Protein Target | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Benzothieno-pyrimidine sulfonamide (with nitrophenyl group) | COX-2 | His-386, Asn-382, Thr-212, Tyr-355, Arg-120 | Hydrogen Bonds |

| {(4-nitrophenyl)sulfonyl}tryptophan | SARS-CoV-2 Protease | Thr-25, Thr-26 | Pi-Pi Interactions |

| Sulfonamide Derivatives | BRD4 | Not Specified | Hydrogen Bonds, Hydrophobic Interactions |

In a study involving a COX-2 inhibitor with a nitrophenyl group, the computational model showed three strong hydrogen bonds with His-386, Asn-382, and Thr-212, while the sulfonamide group formed hydrogen bonds with Tyr-355 or Arg-120. nih.gov For {(4-nitrophenyl)sulfonyl}tryptophan, π-π stacking interactions were observed between the ligand's indole (B1671886) moiety and residues Thr-25 and Thr-26 of the SARS-CoV-2 protease. nih.gov Docking of various sulfonamide derivatives into the BRD4 receptor also revealed favorable binding supported by hydrogen and hydrophobic bonds with key protein residues. nih.gov

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time in a simulated physiological environment. MD simulations are used to assess the stability of the predicted binding pose and to refine the understanding of the intermolecular interactions.

In studies of thiophene sulfonamide derivatives, compounds with the most promising docking scores were selected for MD simulations to provide deeper insights into their dynamic behavior and stability within the protein's active site. nih.gov For a series of sulfonamide-based antidiabetic agents, MD simulations were performed on the most active compound to validate its inhibitory potential. Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex suggested the stability of the compound in the binding site of the target proteins. nih.gov Similarly, MD simulations of newly designed sulfonamide-based BRD4 inhibitors confirmed the sustained stability of the molecules over the simulation trajectory, providing additional evidence to support the molecular docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to guide the design of new, more potent compounds.

For sulfonamide derivatives, 3D-QSAR molecular modeling techniques have been employed to probe the essential structural elements required for potent biological activity. nih.gov In one such study targeting BRD4, CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models were developed. The resulting contour plots helped in shaping the design of more effective inhibitors, highlighting that bulkier substituents on one ring and hydrophobic/electrostatic groups on another ring could enhance interactions with the target protein. nih.gov These models demonstrate robustness and reliability through internal and external validation, serving as a valuable reference for the future design and development of novel inhibitors based on the sulfonamide scaffold. nih.gov

Biological Activity and Mechanistic Studies of N 4 Nitrophenyl Thiophene 2 Sulfonamide and Its Analogues

Anticancer Activity Profiling

The anticancer potential of N-(4-nitrophenyl)thiophene-2-sulfonamide is evaluated through its activity against several human cancer cell lines and the study of its molecular interactions with key biological targets involved in cancer progression.

In Vitro Cytotoxicity Evaluation Against Specific Human Cancer Cell Lines (e.g., HepG-2, A-549, MCF-7, HL-60, MDA-MB-231)

While specific cytotoxicity data for this compound is not extensively detailed in publicly available literature, the broader family of thiophene (B33073) and sulfonamide derivatives has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The activity of these related compounds provides a strong rationale for the anticancer potential of this compound.

For instance, various synthetic derivatives have shown inhibitory activity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govwalshmedicalmedia.comnih.gov Similarly, compounds containing the thiophene scaffold have been reported to possess antitumor properties. nih.gov Studies on other related sulfonamide derivatives have shown cytotoxic activity against liver cancer (HepG-2), lung cancer (A-549), and colon cancer cell lines. mdpi.comrsc.org

The anticancer activity of representative analogous compounds is summarized below to illustrate the potential efficacy of this chemical class.

| Compound Type | Cell Line | IC50 / Activity |

| Thiophene Carboxamide Derivative (2b) | Hep3B (Liver) | IC50 = 5.46 µM |

| Thiophene Carboxamide Derivative (2e) | Hep3B (Liver) | IC50 = 12.58 µM |

| Phosphomolybdate Hybrid Solid (1) | HepG2 (Liver) | IC50 = 33.79 µmol L⁻¹ |

| Phosphomolybdate Hybrid Solid (1) | A549 (Lung) | IC50 = 25.17 µmol L⁻¹ |

| Phosphomolybdate Hybrid Solid (1) | MCF-7 (Breast) | IC50 = 32.11 µmol L⁻¹ |

| Benzimidazole Derivative (se-182) | A549 (Lung) | IC50 = 15.80 µM |

| Benzimidazole Derivative (se-182) | HepG2 (Liver) | IC50 = 15.58 µM |

This table presents data for analogous and related compounds to indicate the potential cytotoxicity of the this compound chemical class. Data derived from multiple sources. rsc.orgmdpi.com

Proposed Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound are believed to be multifactorial, stemming from its ability to interact with several key enzymatic and structural targets within cancer cells.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition

One of the primary proposed mechanisms for the anticancer activity of sulfonamide-containing compounds is the inhibition of dihydrofolate reductase (DHFR). wikipedia.org DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.com THF is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. nih.govresearchgate.net Cancer cells, due to their rapid proliferation, have a high demand for nucleotides, making the folate pathway an attractive target for chemotherapy. wikipedia.org

By inhibiting DHFR, this compound and its analogues can deplete the intracellular pool of THF, thereby disrupting DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. nih.gov A study on a related thieno[2,3-d]pyrimidine (B153573) analogue containing a 4-nitrophenyl group demonstrated potent dual inhibitory activities against both human thymidylate synthase (TS) and DHFR, highlighting the potential of this scaffold in targeting folate metabolism. nih.gov

Carbonic Anhydrase (CA) Isoenzyme Inhibition in Cancer Pathways

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs). nih.gov CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Certain CA isoenzymes, particularly CA IX and XII, are overexpressed in many types of tumors and are associated with hypoxic conditions. researchgate.net

These tumor-associated CAs play a critical role in maintaining the pH balance of cancer cells. By acidifying the extracellular microenvironment while maintaining a neutral or slightly alkaline intracellular pH, they facilitate tumor growth, invasion, and metastasis. The thiophene-2-sulfonamide (B153586) scaffold, in particular, has been shown to be a potent inhibitor of various CA isoenzymes. mdpi.comnih.gov The presence of the nitro group on the phenyl ring of this compound may also contribute to selective inhibition of tumor-associated isoforms, as seen with other nitro-containing sulfonamides. researchgate.net Therefore, inhibition of CA IX and XII is a highly probable mechanism of anticancer action for this compound.

Inhibition of Mitogen-Activated Protein Kinase (MK-2)

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial for regulating cell proliferation, differentiation, and survival. Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a downstream substrate of the p38 MAPK pathway and is implicated in inflammatory responses and cell stress. nih.gov The p38/MK-2 pathway can promote the production of pro-inflammatory cytokines that contribute to the tumor microenvironment. nih.gov

Inhibition of MK-2 is being explored as a therapeutic strategy to counter inflammation-associated cancers. researchgate.net While direct evidence for this compound is limited, some benzothiophene (B83047) derivatives have been identified as potent inhibitors of MK-2. researchgate.net Given the structural similarity, it is plausible that thiophene-containing compounds could interact with the ATP-binding pocket of MK-2, although this remains a hypothesis that requires further investigation. medchemexpress.commedchemexpress.com

Interference with Microtubule Assembly and Cell Cycle Progression

Disruption of the microtubule network is a validated strategy in cancer chemotherapy. Microtubules are dynamic polymers essential for forming the mitotic spindle, which is required for chromosome segregation during cell division. Compounds that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.

Thiophene-containing molecules have been investigated as potential microtubule-disrupting agents. nih.gov For example, certain thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization. mdpi.com Furthermore, a related compound, N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide, has been suggested to act by binding to tubulin and disrupting microtubule dynamics. This evidence suggests that this compound might also exert its anticancer effects by interfering with microtubule assembly, causing mitotic arrest and subsequent cell death.

Modulation of Other Enzyme Activities Relevant to Oncogenesis

The therapeutic potential of sulfonamide-based compounds in oncology extends beyond a single mechanism, involving the modulation of various enzymes crucial to tumor growth and progression.

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. While direct studies on this compound are not extensively detailed, related structures have shown significant inhibitory activity. For instance, a series of inhibitors incorporating sulfonylated N-4-nitrobenzyl-β-alanine hydroxamate moieties have been synthesized and assayed against MMP-1, MMP-2, MMP-8, and MMP-9. These compounds demonstrated that the 4-nitrobenzyl group can serve as an efficient anchoring moiety, leading to potent inhibition, with some derivatives showing inhibitory constants (Kᵢ) in the low nanomolar range against specific MMPs.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Thiophene sulfonamides have been identified as potent inhibitors of these kinases. Specifically, certain analogues have demonstrated selectivity for human CDK7 over other CDKs like CDK1, CDK2, and CDK6. In a high-throughput screen, the analogue 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5), an enzyme also implicated in neurodegenerative diseases.

Methionine Aminopeptidases (MetAPs): MetAP2 is an enzyme involved in the post-translational modification of proteins and is a target for anti-angiogenesis therapy. A general screening of sulfonamide compounds led to the identification of potent nanomolar inhibitors of MetAP2, highlighting the potential of the sulfonamide scaffold in developing novel anticancer agents.

NADH Oxidase and Histone Deacetylases (HDACs): The activity of this compound specifically against NADH oxidase and histone deacetylases is not detailed in the reviewed scientific literature.

Inhibition of Viral Helicases as a Potential Antitumor Strategy

Viral helicases, essential enzymes for viral replication that unwind nucleic acids, have emerged as promising targets for antiviral therapies. The SARS-CoV-2 helicase, nsp13, is crucial for the viral life cycle and is a validated target for inhibitor development. While many compounds have been investigated for their inhibitory effects on SARS-CoV helicases, the specific activity of this compound has not been reported. However, the broader class of sulfonamide derivatives has been widely explored for antiviral properties against a range of viruses, including SARS-CoV-2, HIV, and various herpesviruses. This suggests that the thiophene-sulfonamide scaffold represents a viable starting point for the development of novel antiviral agents, potentially including helicase inhibitors.

Antimicrobial Activity Investigations

Antibacterial Efficacy Against Specific Bacterial Strains

Thiophene-based sulfonamides have been recognized for their antibacterial properties, targeting essential bacterial enzymes.

Activity Against E. coli, Staphylococcus aureus, and Bacillus cereus : Analogues of the thiophene scaffold have demonstrated activity against a range of bacterial pathogens. For example, a series of N-phenylpyrrolamide inhibitors targeting DNA gyrase showed efficacy against Gram-positive bacteria, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus. Other related compounds showed MIC values ranging from 4 to 32 μg/mL against Gram-negative bacteria like E. coli.

| Compound Class | Bacterial Strain | Target | Reported MIC/IC₅₀ |

| N-phenylpyrrolamide analogue | Staphylococcus aureus | DNA Gyrase | 0.25 μg/mL |

| N-phenylpyrrolamide analogue | E. coli | DNA Gyrase | 4 - 32 μg/mL |

| Thiophene carboxamide analogue | E. coli | DNA Gyrase | IC₅₀ = 5 µg/mL |

Antifungal Efficacy Against Specific Fungal Species

The sulfonamide chemotype has also been demonstrated to possess significant antifungal activity, particularly against opportunistic pathogens like Candida.

Activity Against Candida albicans : Various arylsulfonamide compounds have been screened for activity against multiple Candida species, including C. albicans. While some analogues only show fungistatic potential, others have been found to have fungicidal effects. Thiophene derivatives, in particular, have shown promising results. One study found that a thiophene derivative exhibited fungicidal action against fluconazole-resistant C. albicans with MIC values of 100 µg/mL. This activity is sometimes associated with the inhibition of enzymes involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane.

Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound and its analogues are attributed to the inhibition of key bacterial enzymes essential for survival and replication.

DNA Gyrase Inhibition: A primary mechanism of action for antibacterial thiophenes is the targeting of bacterial type II DNA topoisomerases, specifically DNA gyrase. These compounds act by stabilizing the DNA-cleavage complexes formed by the enzyme, which is distinct from the mechanism of fluoroquinolone antibiotics. This stabilization can involve either one or both DNA strands. X-ray crystallography has shown that these inhibitors bind to a protein pocket remote from the DNA, suggesting an allosteric mechanism of inhibition.

Dihydrofolate Reductase (DHFR) Inhibition: The sulfonamide moiety is classically known to interfere with the folate biosynthesis pathway. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS). Furthermore, compounds that combine a sulfonamide group with other structural features can act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR). DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a precursor required for nucleotide synthesis. Inhibition of this pathway disrupts DNA synthesis and repair, leading to bacterial cell death.

Carbonic Anhydrase (CA) Inhibition Studies

One of the most extensively studied biological activities of sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.

Thiophene-2-sulfonamide was identified early on as a more effective CA inhibitor compared to many six-membered aromatic scaffolds. A series of 4-substituted thiophene-2-sulfonamides were found to have nanomolar-level potency for the inhibition of human carbonic anhydrase II (hCA II).

The presence of a 4-nitrophenyl group is particularly significant. Studies on benzenesulfonamides containing a nitro group have shown that these compounds can act as highly effective and selective inhibitors of tumor-associated CA isoforms, namely CA IX and XII. These isoforms are overexpressed in hypoxic tumors and play a key role in tumor acidification and progression. Nitro-containing sulfonamides can show excellent selectivity ratios for inhibiting these tumor-associated isoforms over the ubiquitous cytosolic forms like CA I and II. The mechanism involves the sulfonamide moiety coordinating to the catalytic zinc ion in the enzyme's active site.

| Compound Class | Target Isoform | Reported Inhibition Constant (Kᵢ) |

| 2-substituted-5-nitro-benzenesulfonamides | hCA II | 8.8 - 4975 nM |

| 2-substituted-5-nitro-benzenesulfonamides | hCA IX | 5.4 - 653 nM |

| 2-substituted-5-nitro-benzenesulfonamides | hCA XII | 5.4 - 653 nM |

Antiviral Activity (e.g., Inhibition of SARS CoV-2 Main Protease, Activity against Norovirus)

The sulfonamide functional group is a key feature in a variety of compounds that have been investigated for their antiviral properties. Research has particularly intensified in the wake of the COVID-19 pandemic, with a focus on identifying inhibitors for crucial viral enzymes like the SARS-CoV-2 main protease (Mpro or 3CLpro).

Inhibition of SARS-CoV-2 Main Protease by Analogues

The main protease of SARS-CoV-2 is essential for the replication of the virus, making it a prime target for antiviral drug development. nih.gov In silico studies, which use computational models to predict the interaction between molecules, have been instrumental in screening potential inhibitors.

A study involving a close analogue, {(4-nitrophenyl)sulfonyl}tryptophan, which shares the N-(4-nitrophenyl)sulfonyl moiety, has demonstrated potential inhibitory activity against the SARS-CoV-2 main protease. nih.gov Molecular docking simulations predicted that this compound could bind to the active site of the protease, with a notable docking score of -8.70 kcal/mol. nih.gov The predicted binding involves the formation of hydrogen bonds between the sulfonamide oxygen and the amino acid residue His 41, as well as interactions between the nitro group's oxygen and Met 165. nih.gov These interactions suggest that the compound could interfere with the normal function of the protease, thereby inhibiting viral replication. nih.gov

Another computational study highlighted that an isatin (B1672199) derivative containing a sulfonamide group showed improved inhibitory activity against the SARS-CoV-2 main protease, with the sulfonamide group forming hydrogen bonds with key residues Gly143 and Cys145. nih.gov

Interactive Data Table: In Silico Docking of {(4-nitrophenyl)sulfonyl}tryptophan against SARS-CoV-2 Main Protease

| Compound | Target Protein | Key Interacting Residues | Predicted Docking Score (kcal/mol) |

| {(4-nitrophenyl)sulfonyl}tryptophan | SARS-CoV-2 Main Protease | His 41, Met 165, Thr 25, Thr 26, Met 49 | -8.70 |

Activity Against Norovirus by Analogues

Noroviruses are a leading cause of acute gastroenteritis, and there is a significant need for effective antiviral treatments. nih.gov Research into novel inhibitors has identified compounds containing a sulfonamide group as promising candidates. In a large-scale screening for norovirus inhibitors using a mouse norovirus (MNV) model, a compound featuring a (phenyl)sulfonyl indole (B1671886) carboxamide scaffold was identified as a potent inhibitor of both MNV and the Human Norovirus (HuNoV) GI.1 replicon. nih.gov

Further synthesis and evaluation of analogues of this hit compound led to the discovery of derivatives with improved antiviral activity. For instance, one analogue demonstrated an EC50 value of approximately 0.2 µM against MNV and 1.7 µM against the HuNoV GI.1 replicon. nih.gov Time-of-drug-addition studies indicated that these compounds likely act at the stage of viral RNA replication. nih.gov

Modulation of Cardiovascular System Parameters (e.g., Perfusion Pressure, Coronary Resistance)

The sulfonamide scaffold is present in various drugs that affect the cardiovascular system. While specific studies on this compound are not available, research on benzenesulfonamide (B165840) derivatives provides insights into how this class of compounds can influence cardiovascular parameters such as perfusion pressure and coronary resistance.

In a study using an isolated rat heart model, the effects of different benzenesulfonamide derivatives on these parameters were evaluated. cerradopub.com.br The results indicated that a specific analogue, 4-(2-aminoethyl)benzenesulfonamide, was able to decrease perfusion pressure in a time-dependent manner. cerradopub.com.br This effect suggests a potential vasodilatory action on the coronary arteries.

The study also found that this compound led to a decrease in coronary resistance compared to control conditions and other tested benzenesulfonamide derivatives. cerradopub.com.br The authors of the study hypothesized that these effects could be mediated through the inhibition of calcium channels, as several sulfonamide derivatives have been reported to act as calcium channel inhibitors. cerradopub.com.br

Interactive Data Table: Cardiovascular Effects of a Benzenesulfonamide Analogue

| Compound | Experimental Model | Effect on Perfusion Pressure | Effect on Coronary Resistance |

| 4-(2-aminoethyl)benzenesulfonamide | Isolated Rat Heart | Decrease | Decrease |

It is important to note that these findings are for a benzenesulfonamide analogue and not a thiophene-2-sulfonamide. However, they demonstrate the potential for the sulfonamide functional group to be a key pharmacophore in modulating cardiovascular functions. Further research is needed to determine if this compound and its direct analogues exhibit similar properties.

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Impact of Substituent Modifications on Observed Biological Activities

The biological activity of N-(4-nitrophenyl)thiophene-2-sulfonamide derivatives can be significantly influenced by the nature and position of substituents on both the phenyl and thiophene (B33073) rings. Modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

The 4-nitro group on the phenyl ring is a key feature, often contributing to the compound's biological activity through its strong electron-withdrawing nature. However, replacing or modifying this group can lead to derivatives with altered potency and selectivity. For instance, in a series of sulfur-containing sulfonamide derivatives evaluated for their anticancer activity, the nature of the substituent on the phenyl ring played a critical role in their cytotoxicity. While the specific this compound was not detailed, analogous compounds showed that electron-withdrawing groups, such as nitro or trifluoromethyl, and halogens at different positions on the phenyl ring could modulate the anticancer effects against various cell lines. nih.gov

For example, a study on a series of sulfonamide derivatives revealed that a 4-chloro substituent on the phenyl ring resulted in potent cytotoxicity against HuCCA-1, A549, and MOLT-3 cancer cell lines. nih.gov Another derivative with a 4-trifluoromethylphenyl group showed significant activity against the HepG2 cell line. nih.gov These findings suggest that the electronic properties of the substituent on the phenyl ring are a key determinant of anticancer activity.

Modifications on the thiophene ring also have a profound impact on the biological activity. The thiophene moiety itself is considered a privileged pharmacophore in medicinal chemistry. researchgate.net Studies on various thiophene-based sulfonamides have demonstrated that introducing different groups at the C4 and C5 positions of the thiophene ring can fine-tune their inhibitory activity against enzymes like carbonic anhydrases (CAs). Thiophene-based sulfonamides have shown potent inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II).

A study on selected thiophene-2-sulfonamide (B153586) derivatives as inhibitors of lactoperoxidase (LPO) found that the substitution pattern on the thiophene ring was critical for inhibitory potency. nih.gov For instance, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) was identified as a potent competitive inhibitor of LPO with an IC50 value of 3.4 nM. nih.gov This highlights the importance of the substituent at the 5-position of the thiophene ring in determining the inhibitory activity against this enzyme.

The following table summarizes the anticancer activity of some representative sulfonamide derivatives with modifications on the phenyl ring, illustrating the impact of these substitutions.

| Compound ID | Phenyl Ring Substituent | Cancer Cell Line | IC50 (µM) |

| 28 | 4-Chloro | HuCCA-1 | 34.51 |

| A549 | 39.14 | ||

| MOLT-3 | 16.52 | ||

| 29 | 4-Trifluoromethyl | HepG2 | 16.38 |

| 25 | 2,3,5,6-Tetramethyl | T47D | 30.92 |

| 26 | 2-Naphthalenyl | MDA-MB-231 | 31.14 |

Data sourced from a study on sulfur-containing thiourea (B124793) and sulfonamide derivatives. nih.gov

Scaffold Hybridization and Lead Optimization Strategies Based on Structural Insights

Scaffold hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, selectivity, and improved pharmacokinetic properties. The this compound scaffold serves as a valuable starting point for such hybridization and lead optimization efforts.

The concept of molecular hybridization has gained significant traction in the development of novel therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial activities. nih.gov By strategically combining the thiophene-sulfonamide core with other known pharmacophores, it is possible to design novel molecules that can interact with multiple biological targets or exhibit synergistic effects.

Lead optimization of thiophene-sulfonamide derivatives often focuses on improving their potency and selectivity, as well as their drug-like properties. This can be achieved through various medicinal chemistry approaches, including:

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties to improve metabolic stability or binding affinity.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, which can enhance binding to the target and improve selectivity.

Introduction of Solubilizing Groups: Adding polar functional groups to improve aqueous solubility and bioavailability.

A study on pyrazole (B372694) sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase demonstrated a successful lead optimization campaign. Although the initial lead was not this compound, the strategies employed are highly relevant. The researchers modified the lead compound by replacing a thiophen-3-yl acetyl moiety with amino acids to enhance aqueous solubility, a common challenge in drug development. researchgate.net

Application of Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are indispensable tools in modern drug discovery for elucidating SAR and predicting the biological activity of new compounds. These approaches provide valuable insights into the molecular features that govern a compound's activity and its binding mode with a biological target.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonamide and thiophene derivatives, QSAR studies have been successfully employed to identify key molecular descriptors that influence their anticancer activity. nih.govnih.gov

In a study of sulfur-containing thiourea and sulfonamide derivatives, QSAR models were developed using multiple linear regression. nih.govnih.gov The models revealed that chemical properties such as molecular mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are important predictors of anticancer activity. nih.govnih.gov Such models can guide the design of new derivatives with potentially improved potency.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method provides insights into the binding mode and the key interactions between the ligand and the active site of the target protein. For this compound and its analogs, molecular docking studies can help to rationalize their observed biological activities and guide the design of more potent inhibitors.

For example, molecular docking studies of a novel sulfonamide compound, {(_4-nitrophenyl)sulfonyl}tryptophan, showed reasonable chemical interactions with the amino acid residues of its drug targets, with binding energies of -6.37 kcal/mol for E. coli DNA gyrase and -6.35 kcal/mol for the COVID-19 main protease. mdpi.com Although this compound has a different N-substituent, the study demonstrates the utility of molecular docking in understanding the binding of 4-nitrophenylsulfonamides to their targets.

The following table presents key molecular descriptors often used in QSAR studies of sulfonamide derivatives and their general influence on biological activity.

| Molecular Descriptor | Description | General Influence on Activity |

| LogP | Octanol-water partition coefficient | Indicates the lipophilicity of the molecule. An optimal LogP is often required for good cell permeability and target engagement. |

| Molecular Weight (MW) | The mass of the molecule. | Can influence solubility, absorption, and distribution. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Affects non-covalent interactions with the target. |

| Electronegativity | The tendency of an atom to attract a bonding pair of electrons. | Influences the electronic properties and reactivity of the molecule. |

| Van der Waals Volume | The volume occupied by the molecule. | Relates to the steric fit of the molecule in the binding pocket of the target. |

Advanced Topics and Future Research Directions in N 4 Nitrophenyl Thiophene 2 Sulfonamide Chemistry

Exploration of Novel and Greener Synthetic Pathways for N-(4-nitrophenyl)thiophene-2-sulfonamide

Traditional methods for synthesizing sulfonamides often involve harsh conditions, hazardous reagents like chlorosulfonic acid, and lengthy reaction times. Future research is focused on developing more efficient and environmentally benign synthetic strategies. Greener alternatives, such as microwave-assisted and ultrasound-assisted synthesis, offer significant advantages by reducing reaction times, improving yields, and often utilizing less hazardous solvents.

Microwave-assisted synthesis, for instance, can dramatically shorten reaction times from hours to minutes for sulfonamide formation. nih.gov This technique avoids the need to isolate intermediate sulfonyl chlorides, simplifying the purification process. nih.gov Similarly, ultrasound irradiation has been successfully employed in the synthesis of thiophene (B33073) derivatives, promoting reactions under mild conditions with good yields in shorter timeframes compared to conventional methods. bohrium.com The application of these energy-efficient technologies to the synthesis of this compound could streamline its production, making it more cost-effective and sustainable.

Future research could focus on optimizing these greener methods specifically for this compound, exploring various catalysts and solvent systems to maximize efficiency and yield. A comparison of conventional versus greener synthetic routes highlights the potential benefits.

| Parameter | Conventional Synthesis | Greener Alternatives (Microwave/Ultrasound) |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours |

| Energy Consumption | High | Low |

| Reagent Toxicity | Often involves hazardous reagents (e.g., chlorosulfonic acid) | Can utilize less toxic activating agents |

| Yield | Moderate to Good | Good to Excellent |

| Purification | Often requires extensive chromatography | Simplified, sometimes requiring only filtration |

Investigation of Advanced Supramolecular Assemblies and Potential Material Science Applications

The structural features of this compound, including the sulfonamide linkage (a strong hydrogen bond donor and acceptor), the aromatic rings capable of π-π stacking, and the polar nitro group, make it an excellent candidate for constructing advanced supramolecular assemblies. The study of intermolecular interactions, such as hydrogen bonding in the crystal lattices of sulfonamides, is crucial for understanding and designing new materials. nih.gov Crystal engineering studies on related nitrophenyl sulfonamides reveal the formation of complex networks through N–H…O hydrogen bonds, leading to distinct packing arrangements like sheets and three-dimensional networks. mdpi.comnih.gov

By modifying the substituents on the thiophene and phenyl rings, it is possible to tune these non-covalent interactions to direct the self-assembly of molecules into specific architectures, such as tapes, layers, or more complex three-dimensional structures. researchgate.net These ordered assemblies could have applications in material science. For example, the incorporation of sulfonamide moieties into polymers, such as in poly(aryl ether sulfonamide)s, can activate the polymer backbone for nucleophilic aromatic substitution, enabling the synthesis of new high-performance polymers. researchgate.net Aromatic sulfonamides have also been investigated as additives to improve the toughness of engineering plastics like polyamide 6. researchgate.net Future work could explore the integration of this compound into polymeric materials to create functional materials with tailored optical, electronic, or mechanical properties.

Deepening Mechanistic Understanding of Biological Interactions through Comprehensive Biophysical Studies

While this compound and its analogues are known to inhibit enzymes like carbonic anhydrase (CA), a detailed mechanistic understanding of these interactions is a key area for future research. Thiophene-based sulfonamides are potent inhibitors of various CA isoforms, and their biological activity is intrinsically linked to their ability to bind to the zinc ion within the enzyme's active site. researchgate.netnih.gov Comprehensive biophysical studies are essential to elucidate the precise binding modes, kinetics, and thermodynamics of these interactions.

High-resolution techniques such as X-ray crystallography can provide atomic-level snapshots of the inhibitor bound to its target enzyme, revealing key hydrogen bonds and hydrophobic interactions that govern binding affinity and selectivity. lab-chemicals.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, complemented by computational approaches like Density Functional Theory (DFT), can further probe the structural and electronic properties of the molecule and its complex with the target protein. nih.gov

Kinetic studies are also vital for characterizing the inhibitory potential. By determining parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), researchers can quantitatively compare the potency of different analogues. For example, studies on other thiophene-2-sulfonamides have identified compounds with nanomolar inhibition constants against specific enzymes. nih.gov A systematic biophysical investigation would provide a robust foundation for the rational design of more potent and isoform-selective inhibitors.

| Biophysical Technique | Information Gained | Relevance to this compound |

|---|---|---|

| X-ray Crystallography | 3D structure of the inhibitor-enzyme complex at atomic resolution. | Reveals precise binding mode and key interactions with the target (e.g., carbonic anhydrase). |

| Enzyme Kinetics | Quantitative measure of inhibitory potency (IC50, Ki) and mechanism of inhibition. | Allows for structure-activity relationship (SAR) studies and optimization of inhibitor potency. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, Kd). | Provides a complete thermodynamic profile of the binding interaction. |

| Computational Modeling (Docking, DFT) | Predicts binding poses, interaction energies, and electronic properties. | Guides rational drug design and helps interpret experimental results. |

Development of Targeted Delivery Systems for this compound Analogues

The therapeutic potential of this compound analogues, particularly as anticancer agents targeting tumor-associated carbonic anhydrases, is often limited by poor solubility, off-target effects, and inadequate bioavailability. researchgate.net A significant future research direction is the development of targeted delivery systems to overcome these challenges. By encapsulating or conjugating the drug to a nanocarrier, it is possible to enhance its delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity.

Several nanoparticle-based systems have shown promise for delivering CA inhibitors and other sulfonamides. These include:

Mesoporous Silica Nanoparticles (MSNPs): These particles offer a large surface area for high drug loading and can be coated with lipids to co-deliver multiple therapeutic agents, potentially overcoming drug resistance. nih.gov

Gold Nanoparticles (AuNPs): AuNPs can be functionalized with drugs and targeting ligands, offering precise delivery and controlled release. Their morphology (e.g., nanorods vs. nanospheres) can also influence ocular retention for treating conditions like glaucoma. bohrium.commdpi.com

Hyaluronic Acid (HA) Based Nanoparticles: These biodegradable systems can enhance the efficacy of sulfonamide drugs against bacterial targets and can be used to target receptors like CD44 that are overexpressed on some cancer cells. mdpi.com

Nanoceria (Cerium Oxide Nanoparticles): These particles can be functionalized with CA inhibitors and fluorescent tags, creating a theranostic platform for simultaneous drug delivery and imaging. researchgate.net

Future research will involve designing and synthesizing analogues of this compound with functional handles suitable for conjugation to these advanced delivery platforms. This approach could unlock the full therapeutic potential of this class of compounds.

Application as Chemical Biology Tools and Probes for Biological Pathway Elucidation

Beyond their direct therapeutic applications, potent and selective enzyme inhibitors like this compound are invaluable as chemical biology tools. They can be used as molecular probes to investigate the roles of specific enzymes in complex biological pathways. By inhibiting a target enzyme with high specificity, researchers can observe the downstream consequences and thus elucidate the enzyme's function in cellular processes, both in health and disease. nih.gov

A key future direction is the modification of the this compound scaffold to create more sophisticated chemical probes. This could involve:

Attaching Fluorophores: Incorporating a fluorescent dye into the molecule would allow for visualization of the drug's distribution within cells and tissues using techniques like confocal microscopy. nih.gov

Introducing Photo-crosslinkers: Adding a photo-activatable group would enable covalent labeling of the target enzyme and its binding partners upon UV irradiation, facilitating their identification and characterization.

Developing Activity-Based Probes: Designing probes that react covalently with the active site of the target enzyme in an activity-dependent manner can provide a direct readout of enzyme activity in complex biological samples.

By developing a toolkit of such probes based on the this compound structure, researchers could gain deeper insights into the roles of target enzymes like carbonic anhydrases in physiological and pathological processes such as pH regulation, tumorigenesis, and metabolic signaling. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing N-(4-nitrophenyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A standard approach involves reacting thiophene-2-sulfonyl chloride with 4-nitroaniline under controlled basic conditions (e.g., pyridine or triethylamine as a catalyst). For example, similar sulfonamide syntheses (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) use reflux with acetic anhydride to acetylate intermediates, followed by purification via slow evaporation of ethanolic solutions to obtain crystalline products . Optimization strategies include:

- Temperature control : Reflux at 80–100°C to enhance reaction kinetics.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of nitroaromatic precursors.

- Stoichiometric ratios : A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., S–N bonds ≈ 1.63 Å) and torsion angles (e.g., nitro group twist relative to the benzene ring) .

- NMR spectroscopy : and -NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm sulfonamide linkage.

- FT-IR spectroscopy : Peaks near 1350 cm(S=O asymmetric stretching) and 1550 cm(NO symmetric stretching) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical calculations and experimental data (e.g., bond lengths, angles) in the structural analysis of this compound?

Discrepancies often arise from approximations in computational models (e.g., DFT methods). To address this:

- Benchmarking : Compare multiple theoretical methods (e.g., B3LYP/6-311G++(d,p) vs. M06-2X) against experimental XRD data .

- Intermolecular effects : Account for crystal packing forces (e.g., hydrogen bonding, π-π stacking) in simulations, which are absent in gas-phase calculations.

- Error analysis : Use root-mean-square deviations (RMSD) to quantify differences in geometric parameters .

Q. What strategies are employed to analyze the intermolecular interactions and supramolecular architecture of this compound in crystal lattices?

Intermolecular interactions are critical for crystal engineering:

- Hydrogen bonding : Identify C–H⋯O or N–H⋯O interactions using Mercury or CrystalExplorer software. For example, head-to-tail C–H⋯O interactions stabilize chains in related sulfonamides .

- π-π stacking : Measure centroid distances between aromatic rings (typically 3.5–4.0 Å) using XRD data.

- Thermal analysis : Differential scanning calorimetry (DSC) evaluates stability influenced by these interactions.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

SAR studies require systematic modification and testing:

- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the thiophene or nitrobenzene rings to modulate electronic effects.

- Biological assays : Test enzyme inhibition (e.g., carbonic anhydrase) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR).

- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PDB: 8UM, 8US) .

Q. What methodologies are recommended for investigating the thermodynamic stability of this compound under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures (T) under nitrogen/air atmospheres.

- Solubility studies : Measure solubility parameters (Hildebrand or Hansen) in solvents like DMSO or ethanol to assess formulation stability.

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks, monitoring degradation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.